(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
Description
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group and a piperazine moiety protected by a tert-butoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
[2-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-5-6-13(11-14(12)17(21)22)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVHTAAECCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with di-tert-butyl dicarbonate to protect the amino groups, forming tert-butoxycarbonyl piperazine.
Sulfonylation: The protected piperazine is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Borylation: The sulfonylated intermediate undergoes a borylation reaction with a boronic acid or boronate ester to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfide derivatives.
Substitution: Deprotected piperazine derivatives.
Scientific Research Applications
Drug Development
Boronic acids are known for their role in drug discovery, particularly as enzyme inhibitors. The compound has potential applications in developing inhibitors for proteases and other enzymes involved in various diseases, including cancer.
Case Study: Inhibition of Proteasomes
Research has indicated that boronic acids can effectively inhibit proteasomes, which are critical for protein degradation in cells. A study demonstrated that similar boronic compounds could lead to the development of new anti-cancer drugs by targeting these proteolytic pathways .
Anticancer Agents
The incorporation of a piperazine moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of piperazine exhibit significant anticancer activity by disrupting cellular signaling pathways.
Data Table: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A | 5.0 | Proteasome | |
| Compound B | 10.0 | Kinase | |
| (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid | TBD | TBD | TBD |
Polymer Chemistry
Boronic acids are also utilized in polymer chemistry for creating dynamic covalent bonds. The compound can be employed to synthesize boron-containing polymers that exhibit unique mechanical and thermal properties.
Case Study: Synthesis of Smart Polymers
Research has shown that incorporating boronic acids into polymer matrices can lead to materials that respond to environmental stimuli, such as pH changes or temperature variations. These materials have applications in drug delivery systems and responsive coatings .
Sensor Development
The ability of boronic acids to form reversible complexes with diols makes them suitable for developing sensors for glucose and other biomolecules.
Data Table: Sensor Performance Metrics
Mechanism of Action
The mechanism of action of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid group interacts with the active site of enzymes, leading to inhibition of their activity. The sulfonyl and piperazine moieties may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the sulfonyl and piperazine groups, making it less versatile in certain applications.
(4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic Acid: Lacks the sulfonyl group, which may reduce its potential in specific reactions.
Sulfonylphenylboronic Acid: Lacks the piperazine moiety, which may affect its binding properties.
Uniqueness: The combination of the boronic acid, sulfonyl, and piperazine groups in (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid provides a unique chemical scaffold that can be tailored for a wide range of applications, from catalysis to drug development. This versatility sets it apart from other similar compounds.
Biological Activity
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has gained attention for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique combination of a boronic acid group, a sulfonyl moiety, and a piperazine structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its boronic acid functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid interacts with the active sites of enzymes, leading to inhibition of their activity. The sulfonyl and piperazine groups enhance binding affinity and specificity, making this compound a versatile candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related boron-based compound showed high cytotoxicity against MCF-7 cancer cells with an IC50 value of 18.76 µg/mL while exhibiting minimal toxicity to healthy cell lines . This suggests that the compound may selectively target cancerous cells, making it a potential candidate for cancer therapy.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition properties. It demonstrated moderate acetylcholinesterase enzyme inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL). Additionally, it showed promising antiurease (IC50: 1.10 µg/mL) and antithyrosinase (IC50: 11.52 µg/mL) activities . These activities indicate its potential use in treating conditions related to enzyme dysregulation.
Antioxidant and Antibacterial Properties
The antioxidant capacity of this compound was assessed using various methods, showing effective free radical scavenging abilities with an IC50 value of 0.14 µg/mL . Furthermore, it exhibited antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other boronic acids:
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| This compound | Boronic acid, sulfonyl, piperazine | High anticancer and enzyme inhibition |
| Phenylboronic Acid | Boronic acid only | Limited bioactivity |
| (4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic Acid | Boronic acid, piperazine | Reduced versatility |
| Sulfonylphenylboronic Acid | Boronic acid, sulfonyl | Lacks piperazine moiety |
Case Studies
- Anticancer Studies : A study involving similar boron compounds indicated their efficacy in inhibiting tumor growth in various cancer models. The mechanism involved the disruption of proteasomal activity, leading to apoptosis in cancer cells .
- Enzyme Inhibition Research : Research highlighted the effectiveness of boron-based compounds in modulating enzyme activities relevant to metabolic disorders, showcasing their therapeutic potential in conditions like obesity and diabetes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
